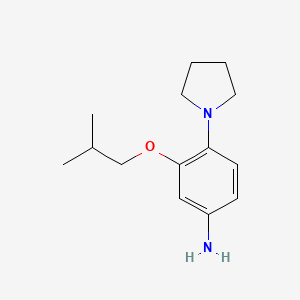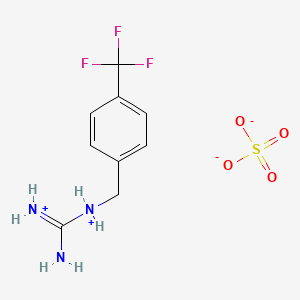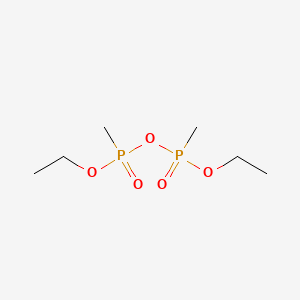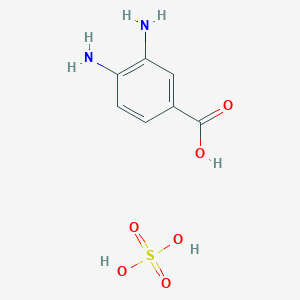
3,4-diaminobenzoic acid;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diaminobenzoic acid: is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid, where two amino groups are attached to the benzene ring at the 3 and 4 positions. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H2SO4. It is widely used in various industrial processes due to its strong acidic nature and dehydrating properties.
準備方法
Synthetic Routes and Reaction Conditions:
Methyl 3,4-Diaminobenzoate Synthesis: This involves dissolving 3,4-diaminobenzoic acid in methanol, followed by the addition of concentrated sulfuric acid.
Industrial Production Methods: Industrial production methods for 3,4-diaminobenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions:
Cyclocondensation Reactions: 3,4-Diaminobenzoic acid undergoes cyclocondensations to form quinoxalines and benzimidazoles.
Friedel-Crafts Acylation: Functionalization of multi-walled carbon nanotubes at the sp2 C–H defect sites with 3,4-diaminobenzoic acid using a Friedel-Crafts acylation reaction in a mild polyphosphoric acid/phosphorous pentoxide medium.
Common Reagents and Conditions:
Methanol and Sulfuric Acid: Used in the synthesis of methyl 3,4-diaminobenzoate.
Polyphosphoric Acid and Phosphorous Pentoxide: Used in the Friedel-Crafts acylation reaction.
Major Products:
Methyl 3,4-Diaminobenzoate: Formed from the reaction of 3,4-diaminobenzoic acid with methanol and sulfuric acid.
Quinoxalines and Benzimidazoles: Formed through cyclocondensation reactions.
科学的研究の応用
Chemistry:
Biology and Medicine:
Industry:
Polymer Synthesis: Used in the preparation of poly(2,5-benzimidazole) polymers.
作用機序
The mechanism of action of 3,4-diaminobenzoic acid involves its ability to undergo various chemical reactions due to the presence of amino groups and a carboxylic acid group. These functional groups allow it to participate in cyclocondensation reactions, Friedel-Crafts acylation, and act as a redox label. The molecular targets and pathways involved include the formation of stable complexes with metal nanoparticles and the detection of single base mismatches through redox reactions .
類似化合物との比較
3,5-Diaminobenzoic Acid: Similar in structure but with amino groups at the 3 and 5 positions.
2,4-Diaminobenzoic Acid: Another isomer with amino groups at the 2 and 4 positions.
Uniqueness: 3,4-Diaminobenzoic acid is unique due to its specific positioning of amino groups, which allows for distinct chemical reactivity and applications in electrocatalysis and redox labeling .
特性
CAS番号 |
1571-69-3 |
|---|---|
分子式 |
C7H10N2O6S |
分子量 |
250.23 g/mol |
IUPAC名 |
3,4-diaminobenzoic acid;sulfuric acid |
InChI |
InChI=1S/C7H8N2O2.H2O4S/c8-5-2-1-4(7(10)11)3-6(5)9;1-5(2,3)4/h1-3H,8-9H2,(H,10,11);(H2,1,2,3,4) |
InChIキー |
LJOXMWDVRIBUJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


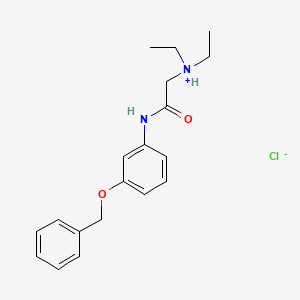



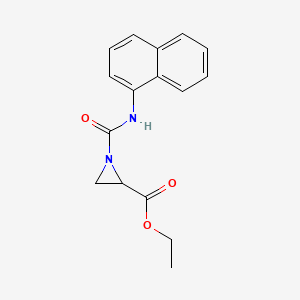
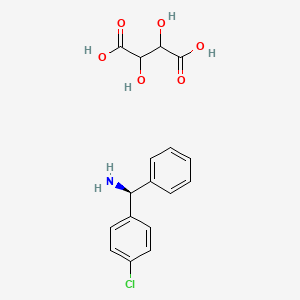
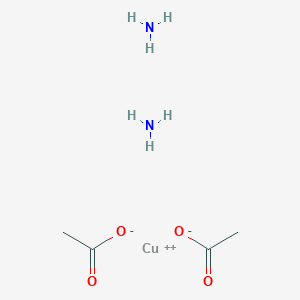


![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
